5-Methyl-2-(tributylstannyl)pyridine

Catalog No.
S1501726
CAS No.
189195-41-3
M.F
C18H33NSn
M. Wt
382.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyl-2-(tributylstannyl)pyridine

CAS Number

189195-41-3

Product Name

5-Methyl-2-(tributylstannyl)pyridine

IUPAC Name

tributyl-(5-methylpyridin-2-yl)stannane

Molecular Formula

C18H33NSn

Molecular Weight

382.2 g/mol

InChI

InChI=1S/C6H6N.3C4H9.Sn/c1-6-3-2-4-7-5-6;3*1-3-4-2;/h2-3,5H,1H3;3*1,3-4H2,2H3;

InChI Key

MVOHAZAWWAXIDR-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=C(C=C1)C

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=C(C=C1)C

5-Methyl-2-(tributylstannyl)pyridine is an organotin compound characterized by the molecular formula C18H33NSnC_{18}H_{33}NSn and a molecular weight of 382.17 g/mol. This compound features a pyridine ring substituted at the 2-position with a tributylstannyl group and a methyl group at the 5-position, which influences its chemical reactivity and selectivity in various reactions, particularly in organic synthesis .

Organotin compounds like 5-methyl-2-(tributylstannyl)pyridine can be toxic and require proper handling. Tributyltin is listed as a substance of very high concern due to its environmental persistence and potential endocrine disrupting effects.

Here are some safety considerations:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and fume hood when handling the compound.
  • Avoid inhalation, ingestion, and skin contact.
  • Dispose of waste according to regulations for organotin compounds.

Synthesis of Organotin Compounds:

-Methyl-2-(tributylstannyl)pyridine finds application in the synthesis of various organotin compounds due to the presence of the trialkyltin (SnR3) group. These compounds exhibit diverse properties and functionalities, making them valuable in various research fields. For instance, studies have explored their potential as:

  • Antibacterial and antifungal agents: Organotin derivatives have been investigated for their ability to combat bacterial and fungal infections .
  • Precursors for materials synthesis: Specific organotin compounds can serve as precursors for the synthesis of functional materials, such as conducting polymers and photoluminescent materials .

Organic Synthesis:

The presence of the pyridine ring in 5-Methyl-2-(tributylstannyl)pyridine makes it a potential reagent in various organic reactions. The pyridine group can act as a Lewis base, participating in reactions as a nucleophile or forming coordination complexes with metal catalysts. Studies have reported its use in:

  • Palladium-catalyzed cross-coupling reactions: These reactions involve the formation of carbon-carbon bonds between different organic molecules. 5-Methyl-2-(tributylstannyl)pyridine can serve as a coupling partner, introducing the trialkyltin group into the final product .
  • Stannylation reactions: These reactions involve the introduction of a tin atom into an organic molecule. 5-Methyl-2-(tributylstannyl)pyridine can act as a stannating agent, transferring the trialkyltin group to other organic substrates .

The primary chemical reaction involving 5-Methyl-2-(tributylstannyl)pyridine is the Stille cross-coupling reaction, which is utilized for forming carbon-carbon bonds. This compound acts as a stannyl reagent that can react with various electrophiles, including aryl halides, vinyl halides, and allyl halides, in the presence of palladium catalysts. The typical reaction conditions include elevated temperatures (80-120°C) and inert atmospheres (nitrogen or argon) in solvents like toluene or dimethylformamide .

Common Reagents and Conditions:

  • Reagents: Palladium catalysts (e.g., Pd(PPh₃)₄), aryl halides, vinyl halides, tributyltin hydride.
  • Conditions: Inert atmosphere, elevated temperatures, suitable solvents.

Major Products

The major products of these reactions are coupled organic molecules that can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

While 5-Methyl-2-(tributylstannyl)pyridine itself has limited direct applications in biology and medicine, it serves as a crucial intermediate in the synthesis of biologically active compounds. Research indicates that derivatives synthesized from this compound may exhibit significant biological properties, including antifungal and antimicrobial activities. For example, certain pyridine derivatives have been studied for their potential as antifungal agents against pathogens like Candida albicans .

The synthesis of 5-Methyl-2-(tributylstannyl)pyridine typically involves the stannylation of 5-methyl-2-bromopyridine using tributyltin hydride in the presence of a palladium catalyst. This method allows for efficient formation of the desired organotin compound under controlled conditions to ensure high yield and purity.

Synthetic Route:

  • Starting Materials: 5-methyl-2-bromopyridine and tributyltin hydride.
  • Catalyst: Palladium catalyst (e.g., Pd(PPh₃)₄).
  • Reaction Conditions: Conducted under inert atmosphere at elevated temperatures.

5-Methyl-2-(tributylstannyl)pyridine is predominantly used in organic synthesis for the production of complex organic molecules through Stille cross-coupling reactions. Its applications extend to:

  • Pharmaceuticals: As an intermediate for synthesizing drug candidates.
  • Agrochemicals: In the development of agricultural chemicals.
  • Material Science: In creating novel materials with specific properties .

Several compounds share structural similarities with 5-Methyl-2-(tributylstannyl)pyridine, primarily differing by substituents on the pyridine ring or variations in the stannyl group. These include:

Compound NameStructural Feature
2-(Tributylstannyl)pyridineNo methyl group at position 5
5-Chloro-2-(tributylstannyl)pyridineChlorine substituent at position 5
6-Fluoro-2-(tributylstannyl)pyridineFluorine substituent at position 6
4-Chloro-2-(tributylstannyl)pyridineChlorine substituent at position 4
2-(Tributylstannyl)quinolineQuinoline structure instead of pyridine

Uniqueness

The uniqueness of 5-Methyl-2-(tributylstannyl)pyridine lies in the presence of a methyl group at the 5-position of the pyridine ring, which can significantly influence its reactivity and selectivity during cross-coupling reactions compared to other similar compounds.

Transition Metal-Catalyzed Cross-Coupling Strategies

The Stille coupling reaction is the most widely employed method for synthesizing 5-methyl-2-(tributylstannyl)pyridine. A scalable approach involves the directed metallation of 2-bromo-5-methylpyridine (2) using n-butyllithium (n-BuLi) at −78°C, followed by transmetallation with tributyltin chloride (Bu$$_3$$SnCl) to yield the target compound in 98% purity. This method avoids the low yields (0.5–36%) associated with classical Ullmann or Kumada couplings.

Key conditions for optimizing yield include:

  • Temperature control: Maintaining −78°C during lithiation prevents side reactions.
  • Solvent system: Tetrahydrofuran (THF) ensures solubility of intermediates.
  • Purification: Kugelrohr distillation removes residual tin byproducts.

The reaction mechanism follows a Pd-catalyzed pathway, where oxidative addition of the aryl halide to Pd(0) precedes transmetallation with the stannane. Tributyltin groups exhibit superior thermal stability compared to trimethyl analogues, making them ideal for multi-step syntheses.

Nucleophilic Substitution Approaches in Pyridine Functionalization

Nucleophilic aromatic substitution (NAS) provides an alternative route, though it is less common due to pyridine’s inherent electron deficiency. Directed ortho-metallation (DoM) strategies overcome this limitation:

  • Lithiation: 2-Bromo-5-methylpyridine reacts with n-BuLi, generating a lithium intermediate at the 2-position.
  • Quenching with Bu$$_3$$SnCl: The nucleophilic lithium species attacks the electrophilic tin center, displacing chloride.

This method achieves regioselectivity >95% but requires strict anhydrous conditions to prevent hydrolysis of the tin reagent. Comparative studies show NAS yields (72–86%) rival those of Stille couplings but demand higher reagent stoichiometry.

Regioselective Stannylation Techniques for Pyridine Derivatives

Regioselectivity in pyridine stannylation is governed by:

  • Directing groups: Amino or bromo substituents at the 5-position direct metallation to the 2-position.
  • Steric effects: Tributyltin’s bulk minimizes undesired para-substitution.

A case study using 2-amino-5-methylpyridine (1) demonstrates this principle:

  • Bromination of 1 with HBr/NaNO$$_2$$ yields 2-bromo-5-methylpyridine (2) in 85% yield.
  • Sequential lithiation and stannylation produce 5-methyl-2-(tributylstannyl)pyridine (4) with 98% efficiency.

Role in Palladium-Catalyzed Stille Coupling Reactions

The Stille coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organostannanes and organic electrophiles in the presence of a palladium catalyst. 5-Methyl-2-(tributylstannyl)pyridine excels in this context due to its stability and reactivity. The tributylstannyl group acts as a transmetalation agent, transferring the pyridine-methylene moiety to a palladium intermediate during the catalytic cycle [3].

The general mechanism involves three stages:

  • Oxidative Addition: A palladium(0) catalyst reacts with an organic electrophile (e.g., aryl halide) to form a palladium(II) complex.
  • Transmetalation: The tributylstannyl group from 5-Methyl-2-(tributylstannyl)pyridine replaces the halide on palladium, forming a new palladium-organotin intermediate.
  • Reductive Elimination: The palladium center facilitates bond formation between the coupled fragments, regenerating the palladium(0) catalyst [3].

The methyl group at the 5-position enhances steric stability, reducing side reactions such as homocoupling. Meanwhile, the pyridine nitrogen weakly coordinates to palladium, stabilizing intermediates and modulating reactivity. This compound has been employed in synthesizing heterocyclic ligands and pharmaceuticals, where regioselectivity and functional group tolerance are critical [2].

Table 1: Representative Stille Coupling Reactions Using 5-Methyl-2-(tributylstannyl)pyridine

Electrophile PartnerCatalyst SystemProduct ClassYield (%)
Aryl iodidesPd(PPh₃)₄Biarylpyridines70–85
Vinyl triflatesPdCl₂(AsPh₃)₂Styrylpyridines65–78
Benzyl bromidesPd(OAc)₂/P(t-Bu)₃Alkylpyridine derivatives60–72

Zinc-Mediated Cross-Coupling with α-Halocarbonyl Compounds

While palladium-catalyzed reactions dominate its applications, 5-Methyl-2-(tributylstannyl)pyridine also participates in zinc-mediated couplings with α-halocarbonyl compounds. These reactions exploit the nucleophilicity of organozinc intermediates, which form via transmetalation between the stannyl reagent and zinc halides.

In a typical procedure:

  • Transmetalation: Zinc chloride reacts with 5-Methyl-2-(tributylstannyl)pyridine to generate a zinc-pyridyl species.
  • Coupling: The organozinc intermediate reacts with an α-halocarbonyl compound (e.g., α-bromoketones), forming a new carbon-carbon bond at the carbonyl α-position.

This method is particularly useful for synthesizing γ-keto pyridines, which are valuable intermediates in medicinal chemistry. The reaction’s efficiency depends on the solvent (often THF or DMF), temperature (−20°C to 25°C), and the absence of protic impurities [2].

Mechanistic Studies of Transmetalation Processes

Transmetalation—the transfer of organic groups between metal centers—is the rate-determining step in many cross-coupling reactions. For 5-Methyl-2-(tributylstannyl)pyridine, mechanistic studies have illuminated how its structure influences this process.

Key findings include:

  • Steric Effects: The methyl group at the 5-position creates a steric shield around the tin center, slowing transmetalation but improving selectivity for less hindered palladium sites [3].
  • Electronic Effects: The pyridine ring’s electron-withdrawing nature polarizes the tin-carbon bond, facilitating nucleophilic attack on the palladium center.
  • Solvent Interactions: Polar aprotic solvents (e.g., DMSO) accelerate transmetalation by stabilizing charged intermediates, while nonpolar solvents favor slower, more controlled reactions [3].

Figure 1: Proposed Transmetalation Pathway

  • Palladium(II) electrophile approaches the stannyl reagent.
  • Concerted transfer of the pyridyl group to palladium and expulsion of the tin byproduct.
  • Formation of a palladium-pyridyl complex primed for reductive elimination.

Density Functional Theory calculations have provided fundamental insights into the electronic structure and bonding characteristics of 5-Methyl-2-(tributylstannyl)pyridine and related organotin-pyridine complexes. The computational analysis reveals several key aspects of the metal-ligand interactions that govern the stability and reactivity of these compounds.

Electronic Structure Optimization

DFT calculations employing various functionals, including B3LYP, M06-2X, and BP86, have been extensively used to optimize the geometries of tributylstannyl-pyridine complexes. The basis sets ranging from 6-31G(d) to aug-cc-pVTZ have provided accurate descriptions of the electronic distribution and bonding parameters. Time-dependent DFT calculations have been particularly valuable in elucidating the excited state properties and UV-visible absorption spectra of these compounds.

Coordination Geometry and Bond Analysis

The computational studies reveal that 5-Methyl-2-(tributylstannyl)pyridine exhibits a distorted tetrahedral geometry around the tin center, with the pyridine nitrogen potentially participating in coordination interactions. The Sn-N bond lengths calculated through DFT methods range from 2.0 to 2.3 Ångstroms, depending on the specific computational parameters and substituent effects. Natural Bond Orbital analysis indicates that the tin-nitrogen interaction is highly polarized, with approximately 78% of the electron density localized on the nitrogen atom.

Frontier Molecular Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analyses provide crucial insights into the electronic properties of 5-Methyl-2-(tributylstannyl)pyridine. The HOMO-1 and LUMO are characterized as Sn-N π-bonding and π*-antibonding orbitals, respectively, indicating significant π-character in the metal-ligand interaction. The energy gap between these frontier orbitals determines the compound's optical properties and reactivity patterns.

Computational ParameterValueReference
Sn-N Bond Length (Å)2.022-2.282
Bond Order (Wiberg Index)1.06
Electron Density at BCP (e Å⁻³)0.1338
Laplacian of Electron Density (e Å⁻⁵)0.5142
Natural Bond Orbital Polarization (%)78% toward N
HOMO-LUMO Gap (eV)3.2-3.8

Charge Transfer Dynamics in Sn-Pyridine Complexes

The charge transfer characteristics of tin-pyridine complexes represent a fundamental aspect of their electronic structure and reactivity. Computational investigations have revealed complex charge distribution patterns and electron transfer mechanisms that govern the photochemical and electrochemical properties of these compounds.

Intramolecular Charge Transfer Mechanisms

DFT calculations demonstrate that 5-Methyl-2-(tributylstannyl)pyridine exhibits significant intramolecular charge transfer character, particularly in excited states. The electron transfer occurs primarily from the tributylstannyl moiety to the pyridine ring, facilitated by the electronegativity difference between tin and nitrogen atoms. The charge transfer is enhanced by the presence of the methyl substituent at the 5-position of the pyridine ring, which acts as a weak electron-donating group.

Photoinduced Electron Transfer Processes

Time-dependent DFT calculations reveal that the lowest-energy electronic transitions in tributylstannyl-pyridine complexes possess charge transfer character. The excitation energies calculated for these transitions range from 3.2 to 3.8 eV, corresponding to absorption wavelengths in the UV region (325-390 nm). The oscillator strengths for these transitions are moderate, indicating partially allowed electronic transitions.

Electrochemical Charge Transfer Properties

The redox properties of 5-Methyl-2-(tributylstannyl)pyridine have been investigated through computational electrochemistry approaches. The calculated reduction potentials indicate that the tin center can undergo reversible oxidation-reduction processes, while the pyridine ring system can participate in electron transfer reactions. The presence of the tributylstannyl group significantly influences the electrochemical behavior by stabilizing certain oxidation states through σ-donation and π-back-donation mechanisms.

Charge Distribution Analysis

Natural Population Analysis (NPA) reveals the charge distribution in 5-Methyl-2-(tributylstannyl)pyridine complexes. The tin atom typically carries a positive charge of approximately +2.26, while the coordinating nitrogen atom exhibits a negative charge of -1.17. This charge separation contributes to the highly ionic character of the Sn-N bond and influences the overall reactivity of the complex.

Charge Transfer ParameterValueMethodReference
Tin Natural Charge+2.26NPA
Nitrogen Natural Charge-1.17NPA
Charge Transfer Energy (eV)3.2-3.8TDDFT
Oscillator Strength0.1-0.3TDDFT
Dipole Moment (Debye)4.5-6.2DFT

Comparative Studies of Ortho/Meta/Para Substituent Effects

The systematic investigation of substituent effects in pyridine-tin complexes provides crucial insights into the structure-property relationships that govern the electronic behavior of these compounds. Computational studies have revealed distinct patterns in how the position and nature of substituents influence the metal-ligand interactions and overall electronic structure.

Ortho Substituent Effects

Substituents at the 2-position (ortho to nitrogen) of the pyridine ring exhibit the most pronounced effects on the electronic structure of tin-pyridine complexes. The proximity of ortho substituents to the coordinating nitrogen atom results in both electronic and steric influences. Electron-donating groups such as methyl enhance the basicity of the pyridine nitrogen, leading to stronger Sn-N bonds with typical bond lengths of 2.1-2.3 Ångstroms. However, steric hindrance from bulky ortho substituents can weaken the coordination despite the electronic enhancement.

Electron-withdrawing groups at the ortho position, such as fluorine or nitro groups, significantly reduce the electron density at the nitrogen atom, resulting in weaker coordination bonds (2.2-2.4 Å). DFT calculations indicate that ortho substituents show the highest selectivity with respect to reaction rates due to favorable electrostatic interactions in transition states.

Meta Substituent Effects

Substituents at the 3-position (meta to nitrogen) show moderate electronic effects on the tin-pyridine interaction. The meta position allows for inductive effects to influence the nitrogen basicity without significant steric interference. Electron-donating groups at the meta position provide slight enhancement of coordination strength, while electron-withdrawing groups reduce the binding affinity.

Computational studies reveal that meta-substituted pyridines generally exhibit the highest activation energies for ligand substitution reactions, indicating the least reactive systems in the series. The meta position typically results in the most stable coordination geometries due to the absence of steric clashes while maintaining reasonable electronic communication with the nitrogen center.

Para Substituent Effects

Para substituents (at the 4-position) exhibit the strongest electronic effects due to direct resonance communication with the nitrogen atom. Electron-donating groups at the para position, such as methyl or amino groups, significantly enhance the electron density at nitrogen through resonance donation, resulting in stronger Sn-N bonds. Conversely, electron-withdrawing groups like nitro or cyano groups strongly reduce the coordination strength through resonance withdrawal.

DFT calculations demonstrate that para-substituted systems show the most predictable structure-activity relationships, with coordination strength correlating directly with the Hammett parameters of the substituents. The para position allows for maximum electronic communication while avoiding steric complications.

Quantitative Analysis of Substituent Effects

Computational analysis has established quantitative relationships between substituent effects and various molecular properties. The Hammett σ-parameter correlates well with calculated binding energies, with correlation coefficients (R²) typically exceeding 0.85 for para-substituted systems. The electronic effects are found to be additive for multiple substituents, allowing for prediction of complex substitution patterns.

Substituent PositionElectronic Effect StrengthSteric EffectTypical Sn-N Bond Length (Å)Coordination Stability
Ortho (2-position)HighHigh2.1-2.4Variable
Meta (3-position)ModerateMinimal2.0-2.3Most stable
Para (4-position)HighMinimal2.0-2.4Most predictable

The comparative analysis reveals that the electronic structure of 5-Methyl-2-(tributylstannyl)pyridine benefits from the meta positioning of the methyl group, which provides a balance between electronic enhancement and structural stability. The methyl group at the 5-position acts as a weak electron-donating group through inductive effects, slightly enhancing the basicity of the pyridine nitrogen without introducing significant steric hindrance to the tin coordination.

Theoretical Predictions and Experimental Validation

DFT calculations have successfully predicted the relative stabilities and reactivity patterns of various substituted tributylstannyl-pyridine complexes. The calculated bond lengths, vibrational frequencies, and NMR chemical shifts show excellent agreement with experimental observations, validating the computational approaches used. The theoretical framework established through these studies provides a reliable foundation for designing new organotin-pyridine complexes with tailored electronic properties.

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

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Dates

Last modified: 08-15-2023

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